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For Researchers, Scientists, and Drug Development Professionals

Introduction
Acoforestinine is a complex C19-diterpenoid alkaloid, a class of natural products known for

their intricate molecular structures and significant biological activities. Isolated from the roots of

Aconitum forrestii Stapf, the elucidation of its chemical structure represents a notable

achievement in natural product chemistry. This technical guide provides a summary of the

available information on the structural determination of acoforestinine, offering insights into

the general methodologies employed for such complex molecules. However, it must be noted

that the detailed experimental data and protocols from the primary literature are not fully

accessible, limiting the depth of this guide.

Chemical Identity and Physicochemical Properties
Acoforestinine is identified by the following key characteristics:
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Property Value

Molecular Formula C₃₅H₅₁NO₁₀

Molecular Weight 645.78 g/mol

CAS Number 110011-77-3

Class C19-Diterpenoid Alkaloid

Source Aconitum forrestii Stapf (Roots)

The Path to Structure Elucidation: A Methodological
Overview
The determination of acoforestinine's structure relied on a combination of spectroscopic

analysis and chemical synthesis, a common workflow in the field of natural product chemistry.

The general steps involved are outlined below.
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General Workflow for Acoforestinine Structure Elucidation

Isolation & Purification
(from Aconitum forrestii roots)

Preliminary Characterization
(Molecular Formula, Mass Spectrometry)

Spectroscopic Analysis
(NMR, IR, etc.)

Structure Hypothesis

Chemical Synthesis
(Confirmation from Yunaconitine)

Final Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the structure elucidation of a natural product like

acoforestinine.

Experimental Protocols: A General Perspective
Due to the inaccessibility of the detailed primary literature, specific experimental protocols for

the isolation and analysis of acoforestinine cannot be provided. However, a general

description of the likely methods is presented below.

1. Isolation and Purification: The process would have commenced with the collection and

drying of the roots of Aconitum forrestii. A solvent extraction, likely using ethanol, would have
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been performed to obtain a crude extract. This extract would then undergo extensive

chromatographic separation, such as column chromatography and preparative thin-layer

chromatography (TLC), to isolate the pure compound.

2. Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine

the elemental composition and exact mass of acoforestinine. This analysis would have

yielded the molecular formula C₃₅H₅₁NO₁₀, corresponding to a molecular weight of

approximately 645 g/mol . The specific ionization technique used (e.g., Electrospray Ionization -

ESI) is not detailed in the available abstracts.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was central to

deducing the complex carbon skeleton and the stereochemistry of acoforestinine.

¹³C-NMR: This technique would have been used to identify the number of distinct carbon

environments in the molecule, providing crucial information about the carbon framework.

While a data table was mentioned in the primary literature, the specific chemical shifts are

not publicly available.

¹H-NMR: Proton NMR would have provided information about the number and connectivity of

protons, including their chemical environments and spatial relationships through coupling

constants. This data is essential for assembling the molecular structure piece by piece.

2D-NMR Techniques: Advanced 2D-NMR experiments, such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), were likely used to establish the connectivity

between protons and carbons, allowing for the complete assembly of the molecular

structure.

4. Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence

of key functional groups within the acoforestinine molecule, such as hydroxyl (-OH), carbonyl

(C=O), and ether (C-O-C) groups, by observing their characteristic vibrational frequencies.

5. Chemical Synthesis for Confirmation: The proposed structure of acoforestinine was

confirmed through its semi-synthesis from a related, known diterpenoid alkaloid, yunaconitine.

This chemical correlation provides strong evidence for the correctness of the elucidated
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structure. The specific reagents and reaction conditions for this transformation are not available

in the consulted resources.

The Final Structure
The culmination of these analytical techniques led to the successful elucidation of the chemical

structure of acoforestinine.

alt text

Conclusion
The elucidation of the chemical structure of acoforestinine stands as a testament to the power

of modern spectroscopic and synthetic techniques in unraveling the complexities of natural

products. While this guide provides an overview of the methodologies likely employed, the lack

of access to the complete primary data underscores the importance of data accessibility in the

scientific community for fostering further research and development. The intricate architecture

of acoforestinine, like other diterpenoid alkaloids, presents a compelling target for further

investigation into its biosynthetic pathways and potential pharmacological applications.

To cite this document: BenchChem. [Unveiling the Architecture of Acoforestinine: A
Diterpenoid Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818447#acoforestinine-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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